Cyclohexyldiphenylphosphinoxid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclohexyldiphenylphosphine oxide involves several methods, including the base-mediated cyclization of 2-alkynylphenylphosphine oxides to form benzo[b]phosphole oxides with intense blue-green fluorescence, showcasing its potential in photophysical applications (Sanji et al., 2008). Another approach involves the reaction of (1,4-cyclohexadien-3-yl)phosphine oxides with secondary phosphine oxides, resulting in Michael-type addition products (Stankevič et al., 2012).

Molecular Structure Analysis

The molecular structure of cyclohexyldiphenylphosphine oxide and its complexes is characterized by X-ray crystallography. For example, complexes of lanthanide chlorides with tricyclohexylphosphine oxide show a pentagonal bipyramidal arrangement around the lanthanide ion, indicating the structural flexibility and coordination capabilities of these compounds (Lees & Platt, 2014).

Chemical Reactions and Properties

Cyclohexyldiphenylphosphine oxide is involved in various chemical reactions, such as the photocatalytic oxygenation of cyclohexene under visible light, demonstrating its utility in oxidation reactions (Mashita et al., 2019). It also catalyzes [4 + 2] annulation reactions for the synthesis of cyclohexenes, highlighting its role in facilitating complex organic transformations (Tran & Kwon, 2007).

Physical Properties Analysis

The physical properties of cyclohexyldiphenylphosphine oxide derivatives have been explored, particularly in terms of their application in organic photovoltaics. For instance, tricyclohexylphosphine-catalyzed cycloadditions with fullerenes result in cyclopentenofullerenes, which serve as n-type materials, offering insights into the material's electronic properties and potential applications in solar energy conversion (Wu et al., 2016).

Chemical Properties Analysis

The chemical properties of cyclohexyldiphenylphosphine oxide include its role in catalyzing the [4+2] annulation of α-alkylallenoates and olefins, leading to the synthesis of multisubstituted cyclohexenes. This process demonstrates the compound's versatility as a catalyst in organic synthesis, providing a variety of functionalized cyclohexene derivatives (Tran et al., 2011).

Wissenschaftliche Forschungsanwendungen

Medizin

Im medizinischen Bereich zeigt Cyclohexyldiphenylphosphinoxid Potenzial für den Einsatz in Arzneimittelformulierungen und therapeutischen Behandlungen . Seine Eigenschaften können zur Entwicklung neuartiger Medikamente oder zur Verbesserung bestehender pharmazeutischer Produkte beitragen, obwohl spezifische Anwendungen in der Medizin noch erforscht werden.

Materialwissenschaften

This compound: spielt eine Rolle bei der Entwicklung neuer Materialien, insbesondere in der organischen Photovoltaik . Seine physikalischen Eigenschaften wurden für Anwendungen in der Solarstromumwandlung untersucht, wo es zur Effizienz und Stabilität von Photovoltaikzellen beitragen kann.

Analytische Chemie

In der analytischen Chemie wird This compound zur spektrophotometrischen und lumineszenten Bestimmung von Metallionen verwendet . Seine Koordinationsverbindungen (Chelate) auf Basis chromophorer organischer Reagenzien sind für verschiedene analytische Verfahren wie titrimetrische und photometrische Analysen unerlässlich.

Synthese

Die Verbindung ist an verschiedenen Syntheseprozessen beteiligt und dient als Katalysator oder Zwischenprodukt bei der Bildung komplexer organischer Moleküle . Seine chemischen Eigenschaften werden bei der Katalyse von Annellierungsreaktionen genutzt, die für die Synthese von mehrfach substituierten Cyclohexenen und anderen wertvollen organischen Verbindungen entscheidend sind.

Safety and Hazards

Eigenschaften

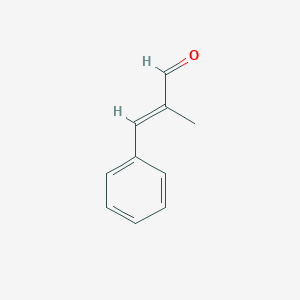

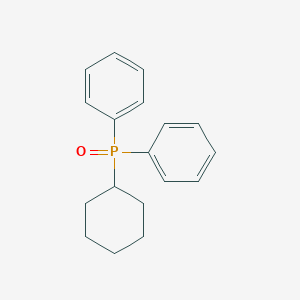

IUPAC Name |

[cyclohexyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVUZKQDJNUMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160002 | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13689-20-8 | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13689-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013689208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does cyclohexyldiphenylphosphine oxide interact with uranyl ions, and what are the downstream effects of this interaction?

A1: Cyclohexyldiphenylphosphine oxide (OPCyPh2) acts as a ligand, coordinating with uranyl ions (UO22+) to form a four-fold homoleptic complex, [UO2(OPCyPh2)4]2+. [] This complex exhibits a highly symmetric structure stabilized by intramolecular π-π stacking interactions between the phenyl groups of neighboring OPCyPh2 molecules in the equatorial plane of UO22+. [] This unique coordination environment significantly suppresses the lability of UO22+, making ligand exchange reactions remarkably slow. [] Interestingly, [UO2(OPCyPh2)4]2+ can act as a photocatalyst for the oxygenation of cyclohexene under blue light irradiation. [] Upon excitation, the complex abstracts a hydrogen atom from cyclohexene, generating a cyclohexene radical and a U(V) intermediate. [] This initiates a cascade of reactions leading to the formation of oxygenated products like 1,6-hexanedial, cyclohexene oxide, 2-cyclohexen-1-one, and 2-cyclohexen-1-ol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)